![molecular formula C17H25N3O6S B2899798 N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-50-4](/img/structure/B2899798.png)
N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the oxalamide family, which has been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, or viral replication.
Biochemical and Physiological Effects
Studies have shown that N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exhibits a range of biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide in lab experiments is its potential pharmacological properties. This compound may serve as a lead compound for drug development. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide. One potential direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-tumor activity in different cancer types and identify its molecular targets. Additionally, further studies are needed to investigate its mechanism of action and optimize its pharmacological properties for drug development.
Synthesis Methods
The synthesis of N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide involves the reaction of isobutylamine with oxalyl chloride to form N-isobutyl-oxalamide, which is then reacted with 3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methylamine to yield the final product.
Scientific Research Applications
N1-isobutyl-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. This compound has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities.
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-12(2)10-18-16(21)17(22)19-11-15-20(8-9-26-15)27(23,24)14-6-4-13(25-3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRJTHXVTHWODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.